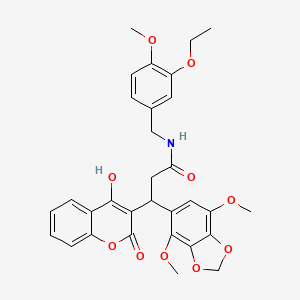![molecular formula C40H40N2O6 B11050199 Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] CAS No. 893768-93-9](/img/structure/B11050199.png)
Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is a complex organic compound characterized by its unique structure, which includes furan and phenyl groups attached to a cyclohexadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadiene core, followed by the introduction of furan and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the carboxylate groups with diethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The cyclohexadiene core can be reduced to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] involves its interaction with molecular targets such as enzymes or receptors. The furan and phenyl groups can engage in π-π interactions, while the cyclohexadiene core can undergo conformational changes to fit into active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(2-thienyl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
- Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(pyridin-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]
Uniqueness
Compared to similar compounds, Diethyl 2,2’-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate] is unique due to the presence of furan rings, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
893768-93-9 |
|---|---|
Molekularformel |
C40H40N2O6 |
Molekulargewicht |
644.8 g/mol |
IUPAC-Name |
ethyl 2-[2-[[2-ethoxycarbonyl-3-(furan-2-yl)-5-phenylcyclohexa-1,5-dien-1-yl]amino]ethylamino]-6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C40H40N2O6/c1-3-45-39(43)37-31(35-17-11-21-47-35)23-29(27-13-7-5-8-14-27)25-33(37)41-19-20-42-34-26-30(28-15-9-6-10-16-28)24-32(36-18-12-22-48-36)38(34)40(44)46-4-2/h5-18,21-22,25-26,31-32,41-42H,3-4,19-20,23-24H2,1-2H3 |
InChI-Schlüssel |
UTOBJBIQVBKKRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(CC1C2=CC=CO2)C3=CC=CC=C3)NCCNC4=C(C(CC(=C4)C5=CC=CC=C5)C6=CC=CO6)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)

![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11050164.png)

![methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11050167.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050175.png)
![1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050181.png)
![Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11050194.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(4-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050205.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050206.png)